6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Overview
Description
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with the molecular formula C23H21N3O2S This compound is known for its unique structural features, which include a thiazolo[3,2-b][1,2,4]triazine core, a benzyl group, and a tert-butyl-substituted benzylidene moiety
Scientific Research Applications
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its reactivity and structural features make it useful in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an oxazole ester via a condensation reaction using ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The intermediate product is then purified using silica gel column chromatography and further converted to an imidazole ester through heating in formamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-b][1,2,4]triazine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2-benzylidene-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-Benzyl-2-(4-isopropylbenzylidene)-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
What sets 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance and lipophilicity, potentially affecting its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2Z)-6-benzyl-2-[(4-tert-butylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-23(2,3)17-11-9-16(10-12-17)14-19-21(28)26-22(29-19)24-20(27)18(25-26)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFWLPUXONZUAV-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606954-24-9 | |
Record name | (2Z)-6-BENZYL-2-(4-TERT-BUTYLBENZYLIDENE)-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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